(5E)-5-{3-methoxy-4-[(4-methylbenzyl)oxy]-5-(prop-2-en-1-yl)benzylidene}-3-(prop-2-yn-1-yl)-1,3-thiazolidine-2,4-dione
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Overview
Description
The compound (5E)-5-{3-methoxy-4-[(4-methylbenzyl)oxy]-5-(prop-2-en-1-yl)benzylidene}-3-(prop-2-yn-1-yl)-1,3-thiazolidine-2,4-dione is a complex organic molecule featuring a thiazolidine-2,4-dione core. This structure is often associated with various biological activities and is of interest in medicinal chemistry due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-{3-methoxy-4-[(4-methylbenzyl)oxy]-5-(prop-2-en-1-yl)benzylidene}-3-(prop-2-yn-1-yl)-1,3-thiazolidine-2,4-dione typically involves multiple steps, starting from commercially available precursors. The key steps often include:
Formation of the thiazolidine-2,4-dione core: This can be achieved through the reaction of a suitable amine with a carbonyl compound under acidic conditions.
Introduction of the benzylidene group: This step involves a condensation reaction, such as the Knoevenagel condensation, where an aldehyde reacts with the thiazolidine-2,4-dione in the presence of a base.
Functionalization of the aromatic ring:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
(5E)-5-{3-methoxy-4-[(4-methylbenzyl)oxy]-5-(prop-2-en-1-yl)benzylidene}-3-(prop-2-yn-1-yl)-1,3-thiazolidine-2,4-dione: can undergo various chemical reactions, including:
Oxidation: The allyl and propargyl groups can be oxidized to form epoxides or diols.
Reduction: The benzylidene group can be reduced to a benzyl group using hydrogenation.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Catalysts like palladium on carbon (Pd/C) for hydrogenation.
Substitution: Nucleophiles like thiols or amines in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the allyl group can yield an epoxide, while reduction of the benzylidene group can yield a benzyl derivative.
Scientific Research Applications
(5E)-5-{3-methoxy-4-[(4-methylbenzyl)oxy]-5-(prop-2-en-1-yl)benzylidene}-3-(prop-2-yn-1-yl)-1,3-thiazolidine-2,4-dione: has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of metabolic disorders.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (5E)-5-{3-methoxy-4-[(4-methylbenzyl)oxy]-5-(prop-2-en-1-yl)benzylidene}-3-(prop-2-yn-1-yl)-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes: Inhibiting or modulating their activity.
Interacting with receptors: Altering signal transduction pathways.
Modulating gene expression: Affecting the transcription of specific genes involved in disease processes.
Comparison with Similar Compounds
(5E)-5-{3-methoxy-4-[(4-methylbenzyl)oxy]-5-(prop-2-en-1-yl)benzylidene}-3-(prop-2-yn-1-yl)-1,3-thiazolidine-2,4-dione: can be compared with other thiazolidine-2,4-dione derivatives:
Rosiglitazone: Used in the treatment of type 2 diabetes.
Pioglitazone: Another antidiabetic agent with a similar core structure.
Troglitazone: An older compound with similar therapeutic applications but withdrawn due to safety concerns.
The uniqueness of This compound lies in its specific substituents, which may confer distinct biological activities and therapeutic potential .
Properties
IUPAC Name |
(5E)-5-[[3-methoxy-4-[(4-methylphenyl)methoxy]-5-prop-2-enylphenyl]methylidene]-3-prop-2-ynyl-1,3-thiazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO4S/c1-5-7-20-13-19(15-22-24(27)26(12-6-2)25(28)31-22)14-21(29-4)23(20)30-16-18-10-8-17(3)9-11-18/h2,5,8-11,13-15H,1,7,12,16H2,3-4H3/b22-15+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIRFBXKJTGIKQF-PXLXIMEGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=C(C=C(C=C2OC)C=C3C(=O)N(C(=O)S3)CC#C)CC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)COC2=C(C=C(C=C2OC)/C=C/3\C(=O)N(C(=O)S3)CC#C)CC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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